2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Catalog No.
S1511331
CAS No.
130-17-6
M.F
C14H12N2O3S2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sul...

CAS Number

130-17-6

Product Name

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

IUPAC Name

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)

InChI Key

KGZUHYIHYBDNLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O

Dye Precursor:

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, also known as H-acid, is a significant intermediate in the production of various azo dyes. These dyes find extensive applications in textiles, leather, and plastics due to their vibrant colors and good lightfastness. Research efforts are ongoing to develop H-acid derivatives with improved properties, such as enhanced color intensity and environmental sustainability [].

Medicinal Chemistry:

The presence of the amino and sulfonic acid groups in H-acid makes it a potential candidate for drug development. Studies have explored its potential for various therapeutic applications, including:

  • Antibacterial activity: Research suggests that H-acid exhibits antibacterial activity against certain bacterial strains []. However, further investigation is needed to assess its efficacy and safety for clinical use.
  • Anticancer properties: Studies have shown that H-acid can induce cell death in cancer cells []. However, the mechanisms underlying this effect are not fully understood, and further research is necessary to evaluate its potential as an anticancer agent.

Analytical Chemistry:

H-acid can be used as a complexing agent for various metal ions. This property makes it potentially useful in analytical chemistry for the detection and determination of metal ions in environmental and biological samples [].

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is characterized as a brownish-yellow powder with a molecular weight of 320.38 g/mol. It is known for its insolubility in water and has been identified as potentially harmful upon inhalation or contact with skin . The compound also exhibits certain health hazards when heated .

DTPTSA can be harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].

  • Acute toxicity:
    • Oral LD50 (rat): >2000 mg/kg [].

The chemical behavior of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid can be explored through various reactions typical of sulfonic acids and benzothiazoles. Notably:

  • Sulfonation Reactions: As a sulfonic acid derivative, it can undergo electrophilic substitution reactions.
  • Amination Reactions: The amine group can participate in further reactions to form more complex structures.
  • Redox Reactions: The compound may engage in redox chemistry due to the presence of both amine and sulfonic acid functional groups.

This compound has been noted for its biological activity, particularly as a fluorochrome and histological dye. It is utilized in various staining techniques in microscopy due to its ability to bind to biological tissues and emit fluorescence . Additionally, it has potential applications in medicinal chemistry due to its structural features.

Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves:

  • Condensation Reactions: Combining appropriate starting materials such as 4-aminobenzenesulfonic acid with methylated benzothiazoles.
  • Nitration and Reduction: Introducing functional groups through nitration followed by reduction to yield the desired amine.
  • Sulfonation: Direct sulfonation of the aromatic ring to introduce the sulfonic acid group.

These methods can vary based on the desired yield and purity of the final product.

The applications of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid include:

  • Biological Staining: Used as a dye in histological studies.
  • Fluorescent Probes: Employed in various fluorescence-based assays.
  • Analytical Chemistry: Acts as a reagent in chemical analysis due to its reactive functional groups.

Interaction studies involving this compound often focus on its binding affinity with various biological molecules. Research indicates that it can interact with proteins and nucleic acids, making it valuable for studies in biochemistry and molecular biology. Its role as a dye also enables it to be used in imaging techniques where interaction with cellular components is critical.

Several compounds share structural similarities with 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-methylbenzothiazoleAmino group on benzothiazoleLacks sulfonic acid functionality
4-Aminobenzenesulfonic acidSulfonic acid group attached to an anilineSimpler structure; primarily used as a dye
Benzothiazole-2-sulfonic acidSulfonic acid on benzothiazoleDoes not contain an amino group
PrimulineMonosodium salt form of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acidKnown for high fluorescence properties

The uniqueness of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid lies in its combination of both amine and sulfonic acid functionalities within the benzothiazole framework, which enhances its reactivity and utility in biological applications compared to structurally similar compounds.

The study of benzothiazoles marks a significant chapter in heterocyclic chemistry, with foundations dating back to the late 19th century. The parent compound, benzothiazole, was first synthesized by Heinrich Debus in 1889, establishing the groundwork for a new class of heterocycles. Benzothiazole itself is characterized as a colorless, slightly viscous liquid with a sulfurous odor and meaty flavor, consisting of a 5-membered 1,3-thiazole ring fused to a benzene ring. This bicyclic structure has become a cornerstone in heterocyclic chemistry research.

The evolution of benzothiazole chemistry accelerated in the early 20th century when researchers began exploring its derivatives for various applications. The nine atoms of the bicycle and attached substituents in benzothiazoles are coplanar, with the heterocyclic core readily substituted at the methyne (CH) center in the thiazole ring. This unique structural arrangement contributes to the compound's electron-withdrawing properties and has facilitated extensive structure-activity relationship studies over the decades.

The scientific community's interest in benzothiazoles has continuously expanded due to their versatile chemistry and broad application potential. From synthetic organic chemistry to biochemistry and medicinal applications, benzothiazole-based compounds have demonstrated remarkable utility. Today, these compounds are recognized as privileged scaffolds in drug discovery and development, with numerous derivatives exhibiting significant biological activities.

Discovery and Development of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

The specific compound 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has a rich developmental history within the broader context of benzothiazole chemistry. This compound, bearing the CAS number 130-17-6, emerged during investigations into sulfonic acid derivatives of benzothiazoles in the early 20th century. The discovery can be traced to research on dye chemistry, particularly in relation to direct dyes for textiles.

One of the earliest documentations of analytical work on this compound appeared in 1924, as evidenced by a publication on the "Analysis of Dehydrothio-p-toluidine Sulfonic Acid" in industrial and engineering chemistry research. This timing corresponds with the growing industrial interest in benzothiazole derivatives for commercial applications, particularly in the textile and rubber industries.

The development of synthesis routes for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid evolved from general methods for preparing benzothiazoles. Conventional approaches include condensation reactions involving 2-aminothiophenol with various substrates, such as esters, carboxylic acids, substituted nitriles, or aldehydes. More specific to this compound, the preparation often involves sulfonation reactions of precursor benzothiazoles or directed synthesis pathways that incorporate the sulfonic acid group during the heterocycle formation.

The compound has been known by various names throughout its history, including Dehydrothio-p-toluidinesulfonic acid, DTPTSA, p-(6-Methyl-7-sulfobenzothiazole)aniline, and 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid. This nomenclature diversity reflects its study across different disciplines and applications.

Historical Applications in Biochemical Research

The historical applications of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in biochemical research are closely linked to its role in dye chemistry. The compound is structurally related to Primuline, a yellow crystalline dye made in 1887 by A. Green, which was the first thiazole-type direct dye in which color was developed by diazotization after the fiber was dyed. Primuline (acid form) is described as (2,6'-Bibenzothiazole)-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, which shares structural elements with our compound of interest.

In biochemical laboratories, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid found early applications as a fluorochrome. With fluorescence properties similar to those of Primuline, which has a mean excitation wavelength of 410 nm (violet/blue) and a mean emission wavelength of 550 nm, the compound proved valuable for visualization techniques in biological research. This application helped advance microscopy studies and tissue analysis methodologies.

The compound's ability to undergo diazotization reactions made it particularly useful in protein and nucleic acid detection assays. Its sulfonic acid group enhances water solubility, facilitating its use in aqueous biological systems. This characteristic has been advantageous for developing various biochemical assays and staining protocols throughout the 20th century.

Research applications expanded as analytical methods advanced, with the compound serving as a building block for more complex molecular probes in biochemical research. Its role in early protein labeling techniques contributed to fundamental advances in protein chemistry and structural biology before the advent of more sophisticated fluorescent tags.

Emergence in Medicinal Chemistry and Pharmaceutical Sciences

The recognition of benzothiazole derivatives as bioactive compounds marked a significant turning point in the study of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid and related structures. In the broader context, benzothiazole has emerged as a privileged heterocyclic scaffold in medicinal chemistry due to its wide range of pharmacological activities, including antitubercular, antimicrobial, antimalarial, anticonvulsant, anthelmintic, analgesic, anti-inflammatory, antidiabetic, and antitumor properties.

While specific medicinal applications of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid are less documented than some other benzothiazole derivatives, the compound shares structural features with therapeutically active molecules. The benzothiazole core coupled with an aminophenyl substituent represents a pharmacophore found in various bioactive compounds. This structural similarity has positioned it as a potential scaffold for drug discovery efforts.

The emergence of structure-activity relationship (SAR) studies in the mid-20th century further elevated interest in benzothiazole sulfonates. Researchers began systematically investigating how structural modifications to the benzothiazole core, including sulfonation at various positions, affected biological activity. These studies contributed to the understanding of how such compounds interact with biological targets.

In pharmaceutical sciences, the compound has been studied for its potential applications in drug development. The sulfonic acid group not only enhances water solubility but also provides a site for further derivatization, allowing for the creation of prodrugs or conjugates with improved pharmacokinetic properties. Additionally, the aminophenyl group offers opportunities for binding to biological targets through hydrogen bonding and π-π interactions.

Theoretical Foundations in Heterocyclic Chemistry

The theoretical understanding of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is grounded in the broader principles of heterocyclic chemistry, particularly those pertaining to benzothiazoles. Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring, with all nine atoms of the bicycle and attached substituents existing in a coplanar arrangement. This structural feature significantly influences the compound's electronic properties and reactivity.

Recent theoretical studies have employed computational methods to investigate the electronic structure and properties of benzothiazole derivatives. Density functional theory (DFT) calculations, specifically using the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) method with 6-31G+ (d, p) basis, have been applied to study benzothiazole and its derivatives in both gas and water phases. These theoretical investigations provide insights into the reactivity, solubility, and electronic properties of such compounds.

For 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, theoretical studies have revealed that the sulfonic acid group significantly influences the electron distribution across the molecule. Natural Bond Orbital (NBO) analysis has been employed to assess electron distribution and estimate stabilization energy associated with electron delocalization between specific donor and acceptor NBOs. These analyses have shown that interactions between lone pairs on heteroatoms (such as sulfur and nitrogen) and anti-bonding orbitals contribute significantly to the molecule's stability.

Electrostatic Molecular Potential (EMP) mapping has been used to identify reactive sites on benzothiazole derivatives, helping to predict their reactivity patterns. In the case of sulfonated benzothiazoles like our compound of interest, these studies reveal distinct regions of positive and negative potential that influence the molecule's interactions with nucleophiles and electrophiles.

The theoretical foundation also encompasses understanding how the 2-(4-aminophenyl) substituent affects the electronic properties of the benzothiazole core. The amino group serves as an electron-donating substituent, increasing electron density in the aromatic system, while the sulfonic acid group has an electron-withdrawing effect. This electronic push-pull system creates a unique reactivity profile that has been exploited in various applications.

Physical Description

2-(4-aminophenyl)-6-methylbenzothiazole sulfonic acid is a brownish-yellow powder. (NTP, 1992)
WetSolid

XLogP3

2.5

Melting Point

greater than 572 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H302 (30.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (69.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

130-17-6

Wikipedia

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

General Manufacturing Information

Synthetic dye and pigment manufacturing
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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